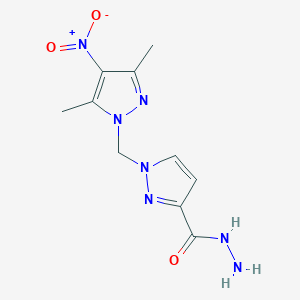
1-Methyl-4-(thiophen-2-yl)piperidin-4-ol
Descripción general
Descripción
1-Methyl-4-(thiophen-2-yl)piperidin-4-ol is a chemical compound with the molecular formula C10H15NOS. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom and five carbon atoms. The compound also features a thiophene ring, which is a five-membered ring containing one sulfur atom and four carbon atoms.
Métodos De Preparación
The synthesis of 1-Methyl-4-(thiophen-2-yl)piperidin-4-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a substitution reaction, where a suitable thiophene derivative reacts with the piperidine ring.
Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity. This often includes the use of catalysts and controlled reaction conditions to ensure the desired product is obtained efficiently .
Análisis De Reacciones Químicas
1-Methyl-4-(thiophen-2-yl)piperidin-4-ol undergoes various chemical reactions, including:
Reduction: The compound can undergo reduction reactions to form different derivatives, such as amines or alcohols.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include modified piperidine and thiophene derivatives .
Aplicaciones Científicas De Investigación
1-Methyl-4-(thiophen-2-yl)piperidin-4-ol has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-(thiophen-2-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to different biological effects . For example, it may inhibit certain enzymes involved in disease processes or activate receptors that regulate cellular functions . The exact molecular targets and pathways depend on the specific application and the compound’s structure .
Comparación Con Compuestos Similares
1-Methyl-4-(thiophen-2-yl)piperidin-4-ol can be compared with other similar compounds, such as:
1-Methyl-4-(thiophen-3-yl)piperidin-4-ol: This compound has a similar structure but with the thiophene ring attached at a different position.
1-Methyl-4-(furan-2-yl)piperidin-4-ol: This compound contains a furan ring instead of a thiophene ring.
1-Methyl-4-(pyridin-2-yl)piperidin-4-ol: This compound features a pyridine ring, which contains a nitrogen atom.
The uniqueness of this compound lies in its specific combination of the piperidine and thiophene rings, which imparts distinct chemical and biological properties .
Propiedades
IUPAC Name |
1-methyl-4-thiophen-2-ylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c1-11-6-4-10(12,5-7-11)9-3-2-8-13-9/h2-3,8,12H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGGTDCBUKZKQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetonitrile](/img/structure/B3196775.png)

![2-(Chloromethyl)-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B3196789.png)
![2-(Chloromethyl)-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B3196797.png)
![N-(4-chloro-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B3196802.png)

![1H-Pyrrolo[2,3-B]pyridine, 6-bromo-1-(phenylsulfonyl)-](/img/structure/B3196812.png)
amine](/img/structure/B3196831.png)




![3,5-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine](/img/structure/B3196863.png)
